molecular formula C20H13F4N3O3S B8106697 Enzalutamide carboxylic acid-d6

Enzalutamide carboxylic acid-d6

Cat. No.: B8106697
M. Wt: 457.4 g/mol
InChI Key: MECDPCCFIDQBBP-WFGJKAKNSA-N
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Description

Enzalutamide carboxylic acid-d6 is a deuterated derivative of enzalutamide, a potent androgen receptor inhibitor used primarily in the treatment of prostate cancer. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enzalutamide carboxylic acid-d6 involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the synthesis of the 1,3-diazole ring, which is a crucial part of the enzalutamide structure.

    Introduction of deuterium atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.

    Functional group modifications: Various functional groups are added or modified to achieve the final structure of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

    Catalytic hydrogenation: To introduce deuterium atoms efficiently.

    Purification steps: Such as crystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Enzalutamide carboxylic acid-d6 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of specific functional groups to achieve desired properties.

    Substitution: Replacement of certain atoms or groups with others to modify the compound’s characteristics.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

Enzalutamide carboxylic acid-d6 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of enzalutamide.

    Biology: Helps in understanding the biological effects of deuterium substitution in drug molecules.

    Medicine: Investigated for its potential to improve the pharmacokinetic properties of enzalutamide, leading to better therapeutic outcomes.

    Industry: Utilized in the development of more stable and effective pharmaceutical formulations.

Mechanism of Action

Enzalutamide carboxylic acid-d6 exerts its effects by inhibiting the androgen receptor signaling pathway. It binds to the androgen receptor, preventing the binding of androgens like testosterone. This inhibition blocks the receptor’s nuclear translocation and interaction with DNA, ultimately reducing the expression of androgen-responsive genes that promote prostate cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Enzalutamide: The non-deuterated form, widely used in prostate cancer treatment.

    N-desmethyl enzalutamide: An active metabolite of enzalutamide with similar pharmacological effects.

    Apalutamide: Another second-generation androgen receptor inhibitor used in prostate cancer therapy.

Uniqueness

Enzalutamide carboxylic acid-d6 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to its non-deuterated counterparts .

Properties

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECDPCCFIDQBBP-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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